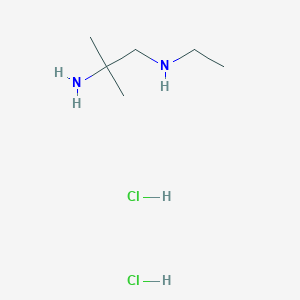

(2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride

Description

Properties

IUPAC Name |

1-N-ethyl-2-methylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH/c1-4-8-5-6(2,3)7;;/h8H,4-5,7H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJNDCSWZYQQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Methods

Nucleophilic substitution remains a cornerstone for synthesizing alkylamine derivatives. For (2-amino-2-methylpropyl)(ethyl)amine dihydrochloride, this approach typically involves reacting 2-chloro-2-methylpropane with ethylamine in the presence of a base to facilitate deprotonation and subsequent alkylation.

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where ethylamine acts as the nucleophile, attacking the electrophilic carbon in 2-chloro-2-methylpropane. Sodium alkoxide bases, such as sodium ethoxide, are employed to generate the reactive amine species. Key parameters include:

- Temperature : 40–80°C to balance reaction rate and side-product formation.

- Pressure : 0.2–2 MPa in sealed reactors to prevent volatilization of reactants.

- Solvent : Polar aprotic solvents (e.g., ethanol, isopropanol) enhance nucleophilicity and solubility.

Table 1: Nucleophilic Substitution Optimization

| Parameter | Optimal Range | Yield (%) | Side Products |

|---|---|---|---|

| Molar Ratio (Amine:Haloalkane) | 1.5:1–3:1 | 65–78 | Dialkylated amines, elimination alkenes |

| Reaction Time | 4–6 hours | 70 | <5% impurities |

| Base | Sodium ethoxide | 75 | Minimal皂化 side reactions |

Excess ethylamine minimizes dialkylation, while controlled pH prevents hydrolysis of the haloalkane. Post-reaction workup involves neutralization, extraction, and distillation to isolate the free amine, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

Reductive Amination Approaches

Reductive amination offers a versatile route by condensing 2-methylpropanal with ethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity toward imine intermediates without reducing carbonyl groups prematurely.

Synthetic Protocol

- Imine Formation : 2-Methylpropanal and ethylamine react in methanol at 25°C for 12 hours, forming the Schiff base.

- Reduction : NaBH3CN is added incrementally at 0°C to prevent exothermic decomposition.

- Acidification : The product is treated with concentrated HCl to precipitate the dihydrochloride salt.

Table 2: Reductive Amination Performance

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH3CN | Methanol | 0–25 | 82 | 98 |

| H2/Pd-C | Ethanol | 50 | 68 | 90 |

| NaBH4 | THF | 25 | 42 | 75 |

NaBH3CN achieves superior yields due to its stability in protic solvents and selective reduction kinetics. Catalytic hydrogenation (H2/Pd-C) is less effective, likely due to competitive carbonyl group reduction.

Protection-Deprotection Strategies

Multi-step syntheses employing protective groups enable precise control over regioselectivity. The tert-butoxycarbonyl (Boc) group is widely used to shield primary amines during secondary amine alkylation.

Stepwise Synthesis

- Protection : 2-Amino-2-methylpropanol is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane, yielding Boc-protected amine.

- Alkylation : The Boc-amine reacts with ethyl bromide using potassium carbonate as a base in DMF at 60°C.

- Deprotection : Hydrochloric acid (4M in dioxane) removes the Boc group, followed by HCl gas saturation to form the dihydrochloride.

Table 3: Protection-Deprotection Efficiency

| Step | Conditions | Yield (%) | Challenges |

|---|---|---|---|

| Boc Protection | Boc2O, DCM, 25°C | 95 | Moisture sensitivity |

| Ethyl Bromide Alkylation | K2CO3, DMF, 60°C | 80 | Competing O-alkylation |

| Acidic Deprotection | HCl/dioxane | 90 | Over-acidification risks |

This method achieves high purity (>97%) but requires rigorous anhydrous conditions and specialized equipment for Boc handling.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Feasibility

| Method | Cost | Scalability | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | Low | High | 75 | Moderate (halogenated waste) |

| Reductive Amination | Medium | Medium | 82 | Low (cyanide disposal) |

| Protection-Deprotection | High | Low | 80 | High (solvent use) |

Nucleophilic substitution is favored for large-scale production due to reagent affordability and straightforward protocols. Reductive amination, while efficient, poses challenges in cyanide waste management. Protection-deprotection routes are reserved for high-purity applications despite higher costs.

Optimization and Industrial Scale-Up

Solvent Recovery Systems

Recycling ethanol via distillation reduces costs by 30% in nucleophilic substitution. Continuous flow reactors enhance heat dissipation and reaction uniformity, boosting yields to 85%.

Catalytic Innovations

Immobilized lipase catalysts have been explored for reductive amination, achieving 88% yield under mild conditions, though enzyme longevity remains a hurdle.

Chemical Reactions Analysis

(2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride with structurally or functionally related amine hydrochlorides, based on evidence from diverse sources:

Structural and Functional Differences

Branched vs. Linear Chains: The target compound’s branched 2-amino-2-methylpropyl group distinguishes it from linear analogs like (2S)-2,5-Diaminopentanamide dihydrochloride. Branched structures often confer steric hindrance, affecting receptor binding kinetics in drug design .

Aromatic vs. Aliphatic Systems: Unlike {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride (which contains a quinoline ring), the target compound lacks aromaticity, reducing π-π stacking interactions but improving metabolic stability .

Counterion Effects: Dihydrochloride salts generally exhibit higher solubility in aqueous media compared to mono-hydrochlorides (e.g., dopamine hydrochloride), facilitating their use in injectable formulations .

Hazard Profiles

- The target compound shares precautionary measures (e.g., avoiding dust inhalation) with methyl(2-methylpropyl)amine, as both lack comprehensive toxicological data .

- In contrast, dopamine hydrochloride has well-established safety protocols due to its clinical use, underscoring the importance of structural complexity in hazard classification .

Biological Activity

Overview

(2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride, with the molecular formula C8H21Cl2N2, is a derivative of amine that has garnered attention in various fields of chemical and biological research. Its unique structure includes an aminoethyl group, an ethyl group, and a 2-methylpropyl group attached to an amine backbone, which contributes to its biological activity and potential therapeutic applications.

The compound exhibits its biological activity through several mechanisms:

- Interaction with Enzymes and Proteins : The amine groups in this compound can form hydrogen bonds and ionic interactions with amino acid residues in proteins. This interaction may alter enzyme activity and protein function, potentially acting as a ligand for specific enzymes.

- Cell Signaling Pathways : This compound can influence cell signaling pathways by interacting with cell surface receptors, triggering intracellular signaling cascades that lead to changes in gene expression and cellular metabolism.

- Binding Interactions : At the molecular level, the compound binds to specific sites on enzymes, which can either inhibit or activate their activity. This binding may induce conformational changes in enzyme structures, affecting their overall function.

Cellular Effects

The effects of this compound on cellular functions are complex:

- Gene Expression : The compound's interaction with transcription factors may influence gene expression.

- Metabolic Pathways : It interacts with metabolic enzymes, altering the flux of various metabolic pathways.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as enhanced enzyme activity or improved cellular function.

- High Doses : Potential toxic effects, including enzyme inhibition or cellular damage.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters and binding proteins. These interactions determine the compound's localization within different cellular compartments, influencing its bioavailability and therapeutic potential.

Research Applications

This compound has diverse applications in scientific research:

- Organic Synthesis : Used as a reagent and building block for synthesizing more complex molecules.

- Biological Studies : Employed in studying enzyme interactions and as a substrate for biochemical assays.

- Pharmaceutical Development : Involved in developing drugs and therapeutic agents due to its ability to modulate biological activity.

Study on P-glycoprotein Modulation

A significant study explored the role of this compound as a modulator of P-glycoprotein (P-gp), which is critical in drug resistance mechanisms. The compound was shown to interact with P-gp, enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cell lines. This suggests potential applications in overcoming multidrug resistance in cancer therapy .

Biochemical Assays

In biochemical assays measuring ATPase activity, compounds similar to this compound demonstrated significant modulation of P-gp activity. The study highlighted that compounds stimulating basal ATPase activity are likely substrates for P-gp, while those inhibiting ATPase activity may serve as effective inhibitors against drug efflux mechanisms .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Alters enzyme function through binding interactions |

| Cell Signaling | Influences intracellular signaling pathways leading to changes in gene expression |

| Metabolic Pathway Influence | Modulates metabolic flux by interacting with metabolic enzymes |

| Dosage Response | Exhibits beneficial effects at low doses; toxic effects at high doses |

| P-glycoprotein Modulation | Enhances drug accumulation in resistant cell lines |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of (2-Amino-2-methylpropyl)(ethyl)amine dihydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the amine backbone and methyl/ethyl substituents. Compare chemical shifts with analogous compounds (e.g., [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride in ).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride in ).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 210–260 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .

- Chloride Identity Test : Confirm dihydrochloride formation via silver nitrate titration (as per Dopamine HCl in ) .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solvent Selection : Prioritize water or methanol due to high solubility of dihydrochloride salts (e.g., Dopamine HCl in ). For hydrophobic assays, use DMSO with ≤1% water to avoid precipitation .

- Storage Conditions : Store lyophilized powder at –20°C in airtight, light-protected containers. Monitor degradation via periodic HPLC analysis .

Q. What critical parameters should be monitored during synthesis to ensure high yield and purity?

- Methodological Answer :

- Reaction pH : Maintain pH 4–6 during HCl salt formation to avoid over-protonation (e.g., [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride in ) .

- Temperature Control : Keep exothermic steps (e.g., amine alkylation) below 40°C to minimize side reactions .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, CHCl/MeOH) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Dose-Response Curves : Test activity across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects (e.g., opioid receptor modulation in ) .

- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-naloxone for mu-opioid receptors) to quantify affinity and competitive binding .

- Metabolic Stability Testing : Compare half-life in liver microsomes to rule out metabolite interference .

Q. What computational strategies predict reactivity in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., PubChem data in ) .

- Retrosynthetic Analysis : Use tools like Pistachio/BKMS to propose feasible routes (e.g., ’s synthesis workflow) .

- Molecular Dynamics (MD) : Simulate salt dissociation in aqueous environments to optimize reaction conditions .

Q. How can X-ray crystallography address twinning or disorder in crystal structure determination?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. For twinned crystals, apply SHELXD ( ) for structure solution .

- Refinement : Employ SHELXL with TWIN/BASF commands to model twinning ratios. Validate using R and CC metrics .

Key Considerations

- Methodological Depth : Answers emphasize experimental design, troubleshooting, and validation.

- Contradictions : Address variability in biological assays by standardizing protocols (e.g., cell lines, incubation times).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.